molecular formula C19H24FN3O2S B2685478 4-fluoro-3-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049433-76-2

4-fluoro-3-methyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2685478
CAS No.: 1049433-76-2
M. Wt: 377.48
InChI Key: JNTHYNOCILZFCH-UHFFFAOYSA-N
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Description

This compound is a chemical derivative related to a class of compounds known as benzenesulfonamides . It has been studied in the context of inhibiting human Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Scientific Research Applications

COX-2 Inhibitor Development

A study by Hashimoto et al. (2002) highlights the development of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). The introduction of a fluorine atom, similar to the one in the queried compound, demonstrated enhanced COX-2 potency and selectivity. This research contributes to the treatment of conditions like rheumatoid arthritis and osteoarthritis.

Kynurenine 3-Hydroxylase Inhibitors

Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. Compounds with structural similarities to the queried compound were found to effectively block kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. This research is significant for understanding neurological diseases.

Carbonic Anhydrase Inhibition

Several studies, including those by Bilginer et al. (2019), Gul et al. (2016a), Gul et al. (2016b), and others, have explored the inhibitory effects of sulfonamide derivatives on carbonic anhydrase (CA) isoenzymes. The presence of a fluorine substituent, similar to that in the queried compound, has been shown to be effective in inhibiting CA isoenzymes, which are significant for treating conditions like glaucoma and edema.

Zinc(II) Detection and Photodynamic Therapy

Research by Kimber et al. (2001) and Pişkin et al. (2020) have developed fluorophores and zinc phthalocyanines with structures including sulfonamide moieties for applications in detecting zinc(II) ions and photodynamic therapy. These compounds, due to their fluorescence properties, are potential tools in bioimaging and cancer treatment.

Antimicrobial and Anticancer Agents

Several studies like those by Kumar et al. (2014) and Sławiński and Brzozowski (2006) have synthesized sulfonamide derivatives showing promising results as antimicrobial and anticancer agents. The structural framework of these compounds offers potential for developing new therapeutics in the fight against infectious diseases and cancer.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2S/c1-16-15-18(7-8-19(16)20)26(24,25)21-9-10-22-11-13-23(14-12-22)17-5-3-2-4-6-17/h2-8,15,21H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTHYNOCILZFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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